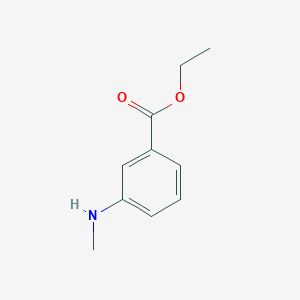

Ethyl 3-(methylamino)benzoate

説明

Ethyl 3-(methylamino)benzoate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of benzoic acid, where the carboxyl group is replaced by an ethyl ester and the amino group is substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(methylamino)-, ethyl ester typically involves the esterification of 3-(methylamino)benzoic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:

3-(methylamino)benzoic acid+ethanolacid catalystbenzoic acid, 3-(methylamino)-, ethyl ester+water

Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 3-(methylamino)-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

Ethyl 3-(methylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(methylamino)benzoic acid and ethanol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Hydrolysis: 3-(methylamino)benzoic acid and ethanol.

Reduction: 3-(methylamino)benzoic acid derivatives.

Substitution: Various substituted benzoic acid derivatives.

科学的研究の応用

Pharmaceutical Applications

Ethyl 3-(methylamino)benzoate has garnered attention for its potential therapeutic applications, particularly in:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting its role as a novel antimicrobial agent. For example, a study indicated that this compound significantly reduced bacterial growth compared to control groups, highlighting its promise in treating infections caused by resistant bacteria .

- Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory responses. In vitro studies indicated a decrease in pro-inflammatory cytokines such as TNF-alpha when macrophages were treated with this compound .

- Analgesic Effects : Given its structural similarity to other analgesics, this compound may exhibit pain-relieving properties. Further research is needed to elucidate its mechanism of action in pain pathways.

Cosmetic Formulations

The compound's unique chemical structure makes it suitable for use in cosmetic formulations. Its incorporation into creams and lotions aims to enhance skin penetration and improve moisturizing effects. Regulatory compliance ensures that products containing this compound are safe and effective for consumer use .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University tested this compound against various multi-drug resistant bacterial strains. The results indicated a substantial reduction in bacterial growth compared to untreated controls, supporting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another investigation explored the compound's effect on lipopolysaccharide-induced inflammation in macrophages. The results showed a marked decrease in TNF-alpha levels when treated with this compound, indicating its therapeutic potential in managing inflammatory conditions.

作用機序

The mechanism of action of benzoic acid, 3-(methylamino)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(methylamino)benzoic acid, which can then interact with its target. The methylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity.

類似化合物との比較

Similar Compounds

Benzoic acid, 3-amino-, ethyl ester: Similar structure but lacks the methyl group on the amino group.

Benzoic acid, 3-(acetylamino)-, methyl ester: Contains an acetyl group instead of a methyl group on the amino group.

Benzoic acid, ethyl ester: Lacks the amino group entirely.

Uniqueness

Ethyl 3-(methylamino)benzoate is unique due to the presence of both the ester and methylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

生物活性

Ethyl 3-(methylamino)benzoate, a compound with the molecular formula and CAS number 192632-34-1, exhibits diverse biological activities due to its unique chemical structure. This article explores its mechanisms of action, applications in scientific research, and relevant case studies that highlight its biological activity.

This compound is an ester derivative of 3-(methylamino)benzoic acid. The compound can undergo hydrolysis to release the active 3-(methylamino)benzoic acid, which is crucial for its biological interactions. The methylamino group allows for hydrogen bonding and electrostatic interactions with enzyme active sites, potentially leading to inhibition or modulation of enzyme activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.216 g/mol |

| CAS Number | 192632-34-1 |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

Research indicates that this compound can be utilized in studies involving enzyme inhibition. Its structure allows it to act as a competitive inhibitor for certain enzymes, thereby modulating their activity .

Cytotoxicity Studies

A study examining the cytotoxic effects of related compounds showed that methyl benzoate derivatives could affect human cell lines, including kidney (HEK293) and colon (CACO2) cells. Although specific data on this compound's cytotoxicity is limited, similar compounds have demonstrated significant cytotoxic effects at concentrations above certain thresholds .

Case Studies and Research Findings

-

In Vivo Efficacy Studies :

A study involving analogues of this compound highlighted its potential in treating infections. The compound was tested in a BALB/c mouse model for efficacy against tuberculosis. While the compound showed promise, it did not significantly reduce lung burdens compared to established treatments like rifampin . -

Synthesis and Structure-Activity Relationship :

In synthetic chemistry, this compound has been used as an intermediate in developing more complex molecules with enhanced biological properties. Variations in substituents have been shown to influence solubility and metabolic stability, which are critical for therapeutic applications .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzoic acid derivatives to understand its unique biological profile:

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 3-amino-4-(methylamino)benzoate | Amino Acid Derivative | Local anesthetic effects |

| Benzoic acid, ethyl ester | Simple Ester | Limited biological activity |

| Methyl benzoate | Volatile Organic Compound | Insecticidal properties |

特性

IUPAC Name |

ethyl 3-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBSDSALNYZBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465729 | |

| Record name | Benzoic acid, 3-(methylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192632-34-1 | |

| Record name | Benzoic acid, 3-(methylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。